molecular formula C15H14O2 B13475216 (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone

(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone

Cat. No.: B13475216
M. Wt: 226.27 g/mol
InChI Key: RXRCMFQQJAOTRT-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a hydroxyl group and two methyl groups on the phenyl ring, along with a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-hydroxy-3,5-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of (2-hydroxy-3,5-dimethylphenyl)(phenyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzophenone: Similar structure but lacks the hydroxyl and methyl groups.

    (3-Methylphenyl)(phenyl)methanone: Similar but lacks the hydroxyl group.

    (2-Hydroxyphenyl)(phenyl)methanone: Similar but lacks the methyl groups.

Uniqueness: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-hydroxy-3,5-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-10-8-11(2)14(16)13(9-10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

RXRCMFQQJAOTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C

Origin of Product

United States

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